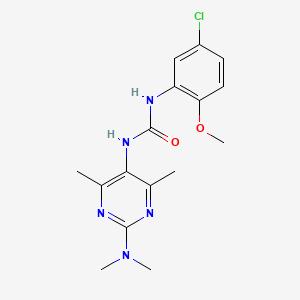
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea” is a small molecule with the linear formula C16H18ClN3O2 . It is an experimental compound and its synonyms are not available .
Molecular Structure Analysis
The molecular weight of the compound is 379.8 g/mol . The compound has a complex structure with several functional groups, including a chloro group, a methoxy group, a dimethylamino group, and a urea group . The compound’s exact mass is 379.1411173 g/mol .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 88.6 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 7 rotatable bonds . The complexity of the compound is 443 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, demonstrating the utility of cyclocondensation reactions and the exploration of urea derivatives in creating novel molecular structures. For example, the synthesis of a series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from reactions involving similar chemical frameworks showcases the importance of such compounds in developing new chemical entities with potential biological activities (Bonacorso et al., 2003). Similarly, the investigation into the complexation-induced unfolding of heterocyclic ureas highlights their significance in understanding the molecular assembly and potential applications in materials science (Corbin et al., 2001).
Biological Activities and Applications
Research on urea derivatives, including compounds with a similar structure to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea, has uncovered a range of biological activities. For instance, the degradation of certain herbicides by microbial action, involving urea derivatives, emphasizes the role of these compounds in bioremediation studies (Sharma et al., 2012). Additionally, the synthesis and evaluation of ureas and sulfamides incorporating heterocyclic structures have been explored for their anticancer activities, indicating the potential of such compounds in developing novel therapeutic agents (Özgeriş et al., 2017).
Pharmacological Potential
The synthesis of novel compounds, including urea derivatives, for targeting specific biological pathways illustrates the ongoing interest in leveraging these chemical structures for drug discovery. For instance, the development of urea derivatives as neuropeptide Y5 receptor antagonists highlights the potential for treating conditions such as Parkinson's disease (Fotsch et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-9-14(10(2)19-15(18-9)22(3)4)21-16(23)20-12-8-11(17)6-7-13(12)24-5/h6-8H,1-5H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUDZVLNTDXOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
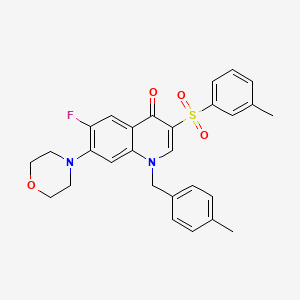
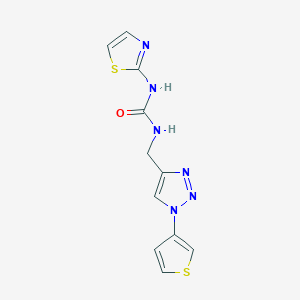
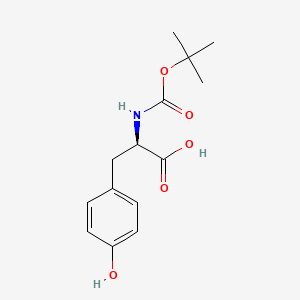

![5-{[(4-methylphenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2667575.png)

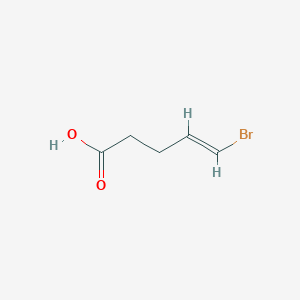
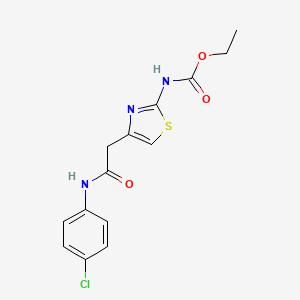
![2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2667579.png)
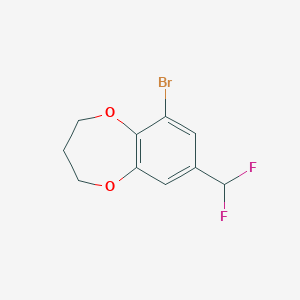
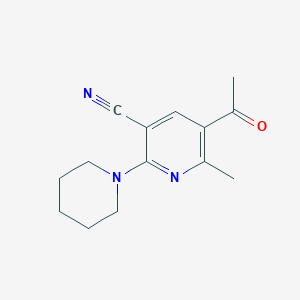


![1-(3-methoxyphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667586.png)
